N-(2,3-Dihydro-1H-inden-5-yl)acetamide
Overview
Description
N-(2,3-Dihydro-1H-inden-5-yl)acetamide: is an organic compound with the molecular formula C11H13NO. It is known for its unique structure, which includes an indane moiety linked to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dihydro-1H-inden-5-yl)acetamide typically involves the acylation of 2,3-dihydro-1H-indene with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-(2,3-Dihydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The indane ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,3-Dihydro-1H-inden-5-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism by which N-(2,3-Dihydro-1H-inden-5-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, it may act as a stabilizer of the CLOCK:BMAL1 interaction, which is crucial in regulating circadian rhythms . Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
- 5-Acetamidoindan
- N-(5-Indanyl)acetamide
- N-2,3-Dihydro-1H-inden-5-ylacetamide
Comparison: N-(2,3-Dihydro-1H-inden-5-yl)acetamide is unique due to its specific substitution pattern on the indane ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability and potential therapeutic applications .
Biological Activity
N-(2,3-Dihydro-1H-inden-5-yl)acetamide is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its indene structure, which consists of a fused bicyclic system. The molecular formula is CHNO, with a molecular weight of approximately 189.21 g/mol. The presence of the acetamide group enhances its reactivity and potential for biological interactions.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction : Preliminary studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
- Circadian Rhythm Regulation : Research indicates that this compound may stabilize the CLOCK:BMAL1 interaction, which is crucial for regulating circadian rhythms.
Anti-inflammatory and Analgesic Effects
Research has highlighted the anti-inflammatory properties of this compound. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Anti-inflammatory | Inhibition of cytokine production | |
Analgesic | Pain relief in animal models | |
Circadian rhythm modulation | Stabilization of CLOCK:BMAL1 interaction |
Case Studies
- Animal Model Studies : In a study involving scopolamine-induced memory impairment in mice, administration of this compound resulted in significant improvements in learning and memory functions. The compound exhibited neuroprotective effects against oxidative stress .
- Cell Culture Studies : In vitro assays demonstrated that this compound effectively reduced nitric oxide (NO) production in macrophages, indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(5-Indanyl)acetamide | Indanyl substitution | Moderate anti-inflammatory effects |
5-Acetamidoindan | Acetamido group | Limited analgesic properties |
This compound | Unique indene structure | Stronger anti-inflammatory and analgesic effects |
Future Research Directions
Ongoing research aims to further elucidate the mechanisms behind the biological activities of this compound. Key areas for future studies include:
- Mechanistic Studies : Detailed investigations into the molecular targets and pathways affected by this compound.
- Clinical Trials : Exploring its efficacy and safety in human subjects for potential therapeutic applications.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(13)12-11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYOJAPRKMBKEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347864 | |
Record name | N-(2,3-Dihydro-1H-inden-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59856-06-3 | |
Record name | N-(2,3-Dihydro-1H-inden-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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